N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
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Description
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound seems to contain a piperidine ring, a triazine ring, and a benzamide group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthetic Opioids and Forensic Analysis
Research on synthetic opioids has significantly impacted forensic science, contributing to the identification of new psychoactive substances (NPS) and their analysis in forensic contexts. Studies have detailed the structural characterization, synthesis pathways, and analytical detection methods of various synthetic opioids, emphasizing the importance of chemical analysis in addressing legal and clinical challenges associated with NPS. These insights are vital for developing detection techniques for new compounds and understanding their pharmacological profiles (Elliott, Brandt, & Smith, 2016).
Antimicrobial Agents
Thiazolidinone and s-triazine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the battle against resistant microbial strains. The findings highlight the chemical versatility and biological relevance of triazine derivatives in medicinal chemistry (Patel et al., 2012).
Central Nervous System Agents
Studies on the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have revealed their potential as central nervous system agents. These compounds exhibit significant antitetrabenazine activity, indicating their usefulness in developing treatments for depression and other CNS disorders. This research provides a foundation for further exploration of spiro compounds in pharmacology (Martin et al., 1981).
Tyrosine Kinase Inhibitors
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. The identification of its metabolites and metabolic pathways in humans is crucial for understanding its pharmacokinetics and optimizing its therapeutic use. This research contributes to the development of more effective cancer treatments through the detailed study of drug metabolism (Gong et al., 2010).
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-26(2)17-23-13(24-18(25-17)27-8-4-3-5-9-27)10-22-16(28)11-6-7-12(19)15(21)14(11)20/h6-7H,3-5,8-10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPVZOQIDIPUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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